An In-Depth Technical Guide to Fast Red B Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Fast Red B Salt for Researchers and Drug Development Professionals
Introduction: Fast Red B salt is a diazonium salt widely utilized in histochemistry and cytochemistry as a chromogenic substrate for detecting enzyme activity, particularly alkaline and acid phosphatases. Its ability to form a distinctly colored, insoluble precipitate at the site of enzymatic action makes it an invaluable tool for localizing specific enzymes within tissue sections and cell preparations. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fast Red B salt, with a focus on its use in enzyme histochemistry.
Chemical Identity and Structure
The term "Fast Red B salt" most commonly refers to the diazonium salt of 2-methoxy-4-nitroaniline. For stability, it is typically supplied as a salt with a counterion, with the 1,5-naphthalenedisulfonate salt being a prevalent form. This guide will focus on this specific and widely used formulation.
The chemical structure of Fast Red B salt (2-methoxy-4-nitrobenzenediazonium 1,5-naphthalenedisulfonate) consists of the 2-methoxy-4-nitrobenzenediazonium cation and the 1,5-naphthalenedisulfonate anion.[1]
Chemical Structure:
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Cation: 2-methoxy-4-nitrobenzenediazonium
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Anion: 1,5-naphthalenedisulfonate
The key reactive component is the diazonium group (-N≡N⁺), which is a potent electrophile that readily reacts with electron-rich compounds, such as naphthol derivatives, in a process known as azo coupling. This reaction is the basis for its use as a chromogenic substrate.
Physicochemical Properties
A summary of the key physicochemical properties of Fast Red B salt (C.I. 37125) is presented in the table below.
| Property | Value | Reference |
| C.I. Number | 37125 | [2] |
| CAS Number | 49735-71-9 | |
| Molecular Formula | C₁₇H₁₃N₃O₉S₂ | [2] |
| Molecular Weight | 467.43 g/mol | |
| Appearance | Yellow to light brown powder | |
| Solubility in Water | 20% | [2] |
| Solubility in Ethanol | 20% | [2] |
| Absorption Maximum (λmax) of the salt | 375 nm | [2] |
| Absorption Maximum (λmax) of the final azo dye | Approximately 505-540 nm | [3] |
Mechanism of Action in Enzyme Histochemistry
Fast Red B salt is employed as a chromogen in a two-step enzymatic reaction. The process begins with the enzymatic cleavage of a substrate, which is typically a naphthol derivative linked to a phosphate group (e.g., Naphthol AS-MX phosphate). The target enzyme, such as alkaline phosphatase, hydrolyzes the phosphate ester, liberating a free naphthol compound.
In the second step, the liberated naphthol derivative undergoes an azo coupling reaction with the Fast Red B diazonium salt. This reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and the electron-rich naphthol derivative acts as the nucleophile. The result is the formation of a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, allowing for precise microscopic localization.
The overall workflow can be visualized as follows:
Experimental Protocols
Below is a representative protocol for the detection of alkaline phosphatase activity in tissue sections using Fast Red B salt.
Reagents and Solutions:
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Tris-HCl Buffer: 0.1 M, pH 8.2-9.2
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Substrate Solution: Dissolve Naphthol AS-MX phosphate in a small amount of dimethylformamide (DMF) and then dilute to the final concentration (e.g., 0.2 mg/mL) with Tris-HCl buffer.
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Fast Red B Salt Solution: Dissolve Fast Red B salt in Tris-HCl buffer to a final concentration of 1 mg/mL. Prepare this solution fresh just before use and protect it from light.
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Staining Solution: Mix the Substrate Solution and the Fast Red B Salt Solution immediately before application to the tissue sections.
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Nuclear Counterstain: Mayer's Hematoxylin or Nuclear Fast Red.
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Aqueous Mounting Medium: Glycerol gelatin or a commercial aqueous mounting medium.
Protocol for Alkaline Phosphatase Staining:
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Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, air dry and fix as required.
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Pre-incubation: Rinse the slides in Tris-HCl buffer for 5 minutes.
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Incubation: Incubate the sections with the freshly prepared Staining Solution at room temperature for 10-30 minutes, or until the desired intensity of color is achieved. Monitor the reaction under a microscope.
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Washing: Rinse the slides thoroughly with distilled water to stop the reaction.
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Counterstaining (Optional): Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes or Nuclear Fast Red for 5 minutes.
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Washing: Rinse gently in tap water. If using hematoxylin, "blue" the sections in Scott's tap water substitute or alkaline water.
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Mounting: Mount the coverslip with an aqueous mounting medium. Do not dehydrate through alcohols and xylene, as the red precipitate is soluble in organic solvents.
Logical Relationships in Staining Optimization
Optimizing the staining protocol involves balancing several factors to achieve strong, specific staining with low background. The following diagram illustrates the key relationships:
